molecular formula C14H13NO4S5 B2687666 N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide CAS No. 896348-03-1

N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide

Cat. No.: B2687666
CAS No.: 896348-03-1
M. Wt: 419.56
InChI Key: DWFFJVPODRETDU-UHFFFAOYSA-N
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Description

N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide is a complex organic compound featuring multiple thiophene rings. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds with thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Scientific Research Applications

N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide, a multi-step synthesis involving the formation of thiophene rings followed by sulfonation and amide formation is likely employed. Specific reaction conditions such as the use of phosphorus pentasulfide (P4S10) for sulfurization and basic conditions for condensation reactions are typical .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide is unique due to its multiple thiophene rings and sulfonamide group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S5/c16-23(17,13-5-2-8-21-13)12(11-4-1-7-20-11)10-15-24(18,19)14-6-3-9-22-14/h1-9,12,15H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFFJVPODRETDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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